

# GNTI-122: A Technical Whitepaper on Target Identification and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | NTE-122 dihydrochloride |           |
| Cat. No.:            | B609673                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

GNTI-122 is an investigational engineered T regulatory (Treg) cell therapy currently under development for the treatment of type 1 diabetes (T1D). This document provides an in-depth technical overview of the preclinical studies conducted to identify the cellular targets and elucidate the mechanism of action of GNTI-122. The information presented herein is a synthesis of publicly available data from peer-reviewed publications and presentations by GentiBio, the developer of GNTI-122. This whitepaper will detail the molecular engineering of GNTI-122, its targeted effects on the immune system, and the experimental methodologies employed in these pivotal studies. All quantitative data are summarized in structured tables, and key processes are visualized through signaling pathways and experimental workflow diagrams.

#### **Introduction to GNTI-122**

GNTI-122 is an autologous cell therapy product derived from a patient's own CD4+ T cells. These cells are engineered to become highly specific and potent Tregs, designed to restore immune tolerance and protect the insulin-producing beta cells of the pancreas from autoimmune destruction, which is the hallmark of T1D.[1] The core of the GNTI-122 therapeutic strategy is to overcome the limitations of previous Treg therapies, such as lack of specificity, instability of the Treg phenotype, and insufficient persistence in the inflammatory environment of the pancreas.[2][3]



# **Molecular Engineering of GNTI-122**

The generation of GNTI-122 involves a sophisticated dual homology-directed repair (HDR)-based genome editing process applied to bulk CD4+ T cells. This process introduces three key features to create a stable and targeted Treg product.[2][3]

- Stable FOXP3 Expression: The master transcription factor for Treg lineage, FOXP3, is constitutively expressed by knocking in a potent MND promoter into the endogenous FOXP3 locus. This ensures a stable Treg phenotype and function.
- Islet-Specific T Cell Receptor (TCR): A TCR specific for an islet antigen, islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP), is knocked into the T cell receptor alpha constant (TRAC) locus.[4] This directs the engineered Tregs to the pancreas and pancreatic lymph nodes, the sites of autoimmune attack in T1D.
- Chemically Inducible Signaling Complex (CISC): To enhance the persistence and function of GNTI-122 in the IL-2 deficient environment of the diabetic pancreas, a CISC is incorporated.
   This synthetic receptor provides a pro-survival and proliferative signal in response to the administration of low doses of rapamycin.[2]

The successful dual engineering of GNTI-122 is confirmed through digital PCR to quantify the integration of the engineered constructs at the FOXP3 and TRAC loci.

**Table 1: Transgene Integration Frequencies in GNTI-122** 

| Locus                                                             | Pre-enrichment Integration Frequency (%) | Post-enrichment Integration Frequency (%) |
|-------------------------------------------------------------------|------------------------------------------|-------------------------------------------|
| FOXP3                                                             | 20-40                                    | >90                                       |
| TRAC                                                              | 15-30                                    | >90                                       |
| Data are representative ranges compiled from published materials. |                                          |                                           |

# **Target Identification and Mechanism of Action**



The primary target of GNTI-122 is the autoreactive effector T cells (Teffs) that mediate the destruction of pancreatic beta cells in T1D. The mechanism of action of GNTI-122 is multifaceted, involving both direct and indirect suppression of these pathogenic Teffs.

## In Vitro Suppression of Effector T Cells

A series of in vitro co-culture assays were performed to demonstrate the suppressive capacity of GNTI-122 on Teffs. These assays confirmed three key suppressive functions:

- Direct Suppression: GNTI-122 directly inhibits the proliferation of Teffs that recognize the same islet antigen (IGRP) presented by antigen-presenting cells (APCs).
- Bystander Suppression: GNTI-122, when activated by its cognate antigen, can also suppress the proliferation of Teffs that recognize other islet antigens.[3][4] This is a critical function, as the autoimmune response in T1D is polyclonal.
- Polyclonal Suppression: GNTI-122 has been shown to significantly inhibit the proliferation of a pool of Teffs specific to multiple different islet antigens.[3][4]

Table 2: In Vitro Suppression of Teff Proliferation by GNTI-122

| Assay Type                                                        | Treg:Teff Ratio | Teff Proliferation Inhibition (%) |
|-------------------------------------------------------------------|-----------------|-----------------------------------|
| Direct Suppression                                                | 1:1             | >80                               |
| Bystander Suppression                                             | 1:1             | 40-60                             |
| Polyclonal Suppression                                            | 1:2             | 50-70                             |
| Data are representative ranges compiled from published materials. |                 |                                   |

# In Vivo Efficacy in a Mouse Model of T1D

The therapeutic potential of GNTI-122 was evaluated in an adoptive transfer mouse model of T1D. In this model, diabetes is induced in immunodeficient NOD mice by transferring



splenocytes from diabetic NOD mice. A murine analog of GNTI-122 was then administered to these mice. The key findings from these in vivo studies were:

- Homing to the Pancreas: The engineered Tregs trafficked to the pancreas and pancreatic lymph nodes.
- Reduction of Insulitis: Histological analysis of the pancreas showed a significant reduction in the infiltration of immune cells into the islets (insulitis).
- Preservation of Beta Cells: The treatment protected the insulin-producing beta cells from destruction.
- Prevention of Diabetes: A significant portion of the treated mice remained diabetes-free.[5]

Table 3: In Vivo Efficacy of GNTI-122 Analog in a T1D

Mouse Model

| Treatment Group                                                      | Diabetes-Free Survival (%) |
|----------------------------------------------------------------------|----------------------------|
| Control (Diabetic Splenocytes only)                                  | <10                        |
| GNTI-122 Analog (Day 7 post-transfer)                                | >90                        |
| GNTI-122 Analog (Day 15 post-transfer)                               | ~90                        |
| Data are representative ranges compiled from published materials.[5] |                            |

# **Experimental Protocols Generation of GNTI-122**

The manufacturing process for GNTI-122 begins with the isolation of CD4+ T cells from a patient's peripheral blood. These cells are then electroporated with CRISPR-Cas9 ribonucleoproteins and adeno-associated virus (AAV) vectors containing the DNA templates for the FOXP3 promoter and the islet-specific TCR. The dual-edited cells are then enriched and expanded. GentiBio has partnered with Forge Biologics for AAV process development and GMP manufacturing.[6]



### **Digital PCR for Transgene Integration**

Genomic DNA is isolated from the engineered cells. Digital PCR is performed using specific primers and probes for the FOXP3 and TRAC loci to quantify the percentage of alleles that have undergone successful integration of the therapeutic transgenes.

### Flow Cytometry for Treg Phenotyping

GNTI-122 cells are stained with a panel of fluorescently labeled antibodies to characterize their phenotype. Key markers include CD4, CD25, FOXP3, and the engineered TCR. The expression levels of these markers are quantified by flow cytometry.[4]

## **In Vitro Suppression Assay**

Responder Teffs are labeled with a proliferation-tracking dye (e.g., CellTrace Violet). GNTI-122 cells are co-cultured with the labeled Teffs and APCs pulsed with the relevant islet antigen peptides. After a period of incubation, the proliferation of the Teffs is measured by the dilution of the tracking dye using flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Teffs in the presence and absence of GNTI-122.[4]

# **Adoptive Transfer Mouse Model of T1D**

Immunodeficient NOD mice are used as recipients. Diabetogenic splenocytes from diabetic NOD mice are injected intravenously to induce T1D.[7][8] A mouse-engineered Treg analog of GNTI-122 is then administered intravenously. Blood glucose levels are monitored regularly to assess the development of diabetes. At the end of the study, pancreata are harvested for histological analysis of insulitis and beta cell mass.[9][10]

#### **Visualizations**





Click to download full resolution via product page

Caption: GNTI-122 Manufacturing Workflow.





Click to download full resolution via product page

Caption: GNTI-122 Mechanism of Action.

#### Conclusion

The preclinical data for GNTI-122 demonstrate a well-defined mechanism of action and a promising therapeutic potential for type 1 diabetes. The targeted engineering of autologous CD4+ T cells has resulted in a product with stable Treg phenotype, specificity for the site of autoimmune attack, and the ability to persist in an inflammatory environment. The in vitro and in vivo studies provide strong evidence for the ability of GNTI-122 to suppress the pathogenic effector T cells responsible for beta cell destruction. These findings have paved the way for the clinical development of GNTI-122 as a novel, potentially disease-modifying therapy for T1D.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. oaepublish.com [oaepublish.com]
- 2. JCI Insight GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]
- 3. JCI Insight GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]
- 4. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. gentibio.com [gentibio.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Transfer of autoimmune diabetes mellitus with splenocytes from nonobese diabetic (NOD) mice [pubmed.ncbi.nlm.nih.gov]
- 9. Foxp3+ Regulatory T Cells in Mouse Models of Type 1 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Reversal of New Onset Type 1 Diabetes by Oral Salmonella-Based Combination Therapy and Mediated by Regulatory T-Cells in NOD Mice [frontiersin.org]
- To cite this document: BenchChem. [GNTI-122: A Technical Whitepaper on Target Identification and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609673#nte-122-dihydrochloride-target-identification-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com